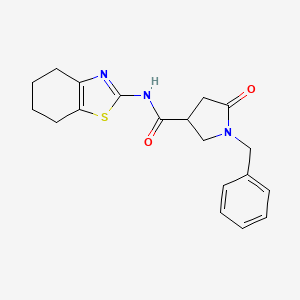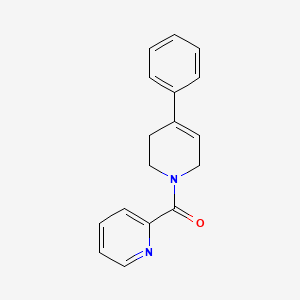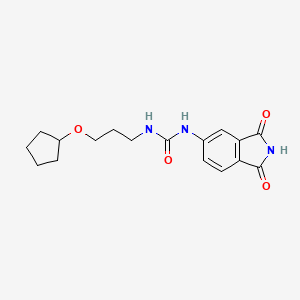![molecular formula C20H20ClN5O2 B7535618 N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)
N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide, commonly known as CDMPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMPO belongs to the class of oxazole derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of CDMPO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
CDMPO has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. It has also been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CDMPO in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on CDMPO can focus on its potential therapeutic applications in other areas, such as cardiovascular diseases and inflammation. Additionally, the development of more efficient synthesis methods and formulations can improve its solubility and bioavailability, making it a more viable candidate for clinical trials.
Méthodes De Synthèse
CDMPO can be synthesized through a multi-step process that involves the reaction of 3-chloroacetophenone with 2,4-dimethyl-1,3-oxazole followed by the reaction with 2-(1,2,4-triazol-1-yl)aniline. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
CDMPO has been studied for its potential therapeutic applications in several areas, including cancer treatment, neurological disorders, and infectious diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, CDMPO has been found to possess neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its anti-fungal and anti-bacterial activity.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-20(2,14-6-5-7-15(21)10-14)11-23-18(27)19(28)25-16-8-3-4-9-17(16)26-13-22-12-24-26/h3-10,12-13H,11H2,1-2H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPJWMCSFBVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1N2C=NC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7535552.png)
![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535578.png)
![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)

![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)